2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide
Description
2-Chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide is a poly-substituted aromatic compound characterized by two chlorophenyl groups, a methylsulfonyl (Ms) moiety, and a carboxamide functional group. The molecule’s core structure comprises a central benzene ring substituted at the 2-position with chlorine and at the 4-position with a methylsulfonyl group. The carboxamide nitrogen is further linked to a phenyl ring bearing a 2-chlorophenylsulfonyl substituent. This architecture confers significant steric bulk and electronic complexity due to the electron-withdrawing sulfonyl and chlorine groups, which likely influence its physicochemical properties (e.g., solubility, stability) and biological interactions .
For instance, sulfonamide derivatives often exhibit inhibitory activity against carbonic anhydrases, while benzamide analogs are explored as intermediates in anticancer drug synthesis .
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO5S2/c1-29(25,26)15-10-11-16(18(22)12-15)20(24)23-13-6-8-14(9-7-13)30(27,28)19-5-3-2-4-17(19)21/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPBDDGTYDINTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, influencing its therapeutic effectiveness .
Result of Action
It is likely that the compound induces changes at the molecular and cellular level, possibly influencing cell function or signaling pathways .
Biological Activity
The compound 2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Chemical Structure
This compound belongs to a class of sulfonamide derivatives, characterized by the presence of sulfonyl groups and a chloro substituent that may influence its biological activity. The structural formula is represented as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the following areas:
Antimicrobial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of halogenated phenyl rings enhances lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
| 2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl} | Potentially effective | Pending further study | Pending further study |
Anti-inflammatory Activity
In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. A study indicated that derivatives showed selective inhibition of COX-2 over COX-1, suggesting potential use in treating inflammatory conditions without the gastrointestinal side effects associated with non-selective NSAIDs .
Table 2: COX Inhibition Potency
| Compound Name | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A (reference) | 0.10 | 132 |
| 2-chloro-N-{4-[(2-chlorophenyl)sulfonyl]phenyl} | TBD | TBD |
The mechanisms underlying the biological activities of this compound are complex and involve interactions at the molecular level. For antimicrobial activity, it is hypothesized that the sulfonamide moiety interferes with bacterial folic acid synthesis by mimicking p-aminobenzoic acid (PABA), a critical substrate in bacterial metabolism .
For anti-inflammatory effects, the selective inhibition of COX-2 suggests that this compound may modulate inflammatory pathways without significantly affecting homeostatic functions mediated by COX-1 .
Case Studies
- Antimicrobial Testing : A study involving various chloroacetamides demonstrated that compounds with para-substituted halogenated phenyl groups exhibited superior antimicrobial activity against MRSA and other pathogens, indicating that structural modifications can enhance efficacy .
- Inflammation Models : In vivo studies using animal models showed that compounds structurally related to this compound significantly reduced inflammation markers when administered in inflammatory models, suggesting therapeutic potential for chronic inflammatory diseases .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl vs.
- Halogen Effects : Chlorine (electron-withdrawing) vs. iodine (larger, polarizable) influences crystal packing and intermolecular interactions. For example, iodine in may enhance halogen bonding, whereas chlorine promotes hydrogen bonding.
- Dual Sulfonyl Groups : The target compound’s dual sulfonyl groups (methylsulfonyl and chlorophenylsulfonyl) likely increase acidity of the carboxamide N–H, favoring dimerization via hydrogen bonds, as seen in .
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unspecified, analogs with sulfonamide/carboxamide groups and aromatic substituents exhibit high melting points (e.g., 223–225°C for disulfonamide 5a , 168–170°C for imidazole-containing carboxamide ), suggesting similar thermal stability.
- Hydrogen Bonding : Crystallographic studies of benzamide analogs (e.g., ) reveal N–H···O sulfonyl interactions forming centrosymmetric dimers, a feature likely shared by the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
